molecular formula C22H23N3O4 B4958031 N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B4958031
M. Wt: 393.4 g/mol
InChI Key: QDHBZNNHWSNZIV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone-based propanamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methylphenyl group at position 3. The propanamide side chain is linked to a 3,5-dimethoxyphenyl moiety via an amide bond.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)20-9-10-21(26)25(24-20)15(2)22(27)23-17-11-18(28-3)13-19(12-17)29-4/h5-13,15H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHBZNNHWSNZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, followed by the introduction of the dimethoxyphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Propanamides

Pyridazinone derivatives are widely studied for their pharmacological properties. The target compound shares structural homology with analogs synthesized in and :

  • N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Structural Differences: Incorporates a dichlorinated pyridazinone ring and an azepane sulfonamide group. Synthesis: Achieved via amide coupling with 79% yield .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (6k) ():

    • Structural Differences : Features an antipyrine (1,5-dimethyl-3-oxo-2-phenyl) moiety instead of the 3,5-dimethoxyphenyl group.
    • Physicochemical Properties : Melting point = 233–235°C; molecular weight = 430.1868 g/mol .
    • Biological Relevance : Antipyrine hybrids are associated with anti-inflammatory or analgesic activity, suggesting divergent applications compared to the target compound’s dimethoxyphenyl group, which may favor estrogen receptor interactions .
Table 1: Pyridazinone Derivatives Comparison
Compound Pyridazinone Substituents Amide Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound 3-(4-Methylphenyl) 3,5-Dimethoxyphenyl N/A ~425 (estimated)
Compound 4,5-Dichloro Azepane sulfonamide N/A ~525 (estimated)
6k () 3-(4-Methylphenyl) Antipyrine 233–235 430.1868

Benzothiazole-Based Propanamides ()

Several benzothiazole-linked propanamides (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) share the propanamide backbone but differ in aromatic substitution:

  • Biological Implications : Benzothiazole derivatives often exhibit kinase inhibition or antimicrobial activity, whereas methoxy groups in the target compound may favor estrogenic or antioxidant effects .

Estrogenic Propanamide Analogs ()

SAH 58-035, a propanamide derivative with a dimethylsilyl group, acts as an estrogen receptor agonist .

  • Structural Parallels : Both SAH 58-035 and the target compound possess hydrophobic aromatic substituents and amide linkages.
  • Divergence : SAH 58-035’s dimethylsilyl group enhances steric bulk, while the target’s dimethoxyphenyl group may improve solubility and hydrogen-bonding capacity.

Molecular Docking Insights ()

The 3,5-dimethoxyphenyl group’s methoxy substituents may facilitate hydrogen bonding with polar residues in estrogen receptors, analogous to SAH 58-035’s interactions .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyridazine ring which contributes to its biological activity.
  • Dimethoxy and methylphenyl substituents that may enhance its interaction with biological targets.
PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
LogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It could modulate receptor activity on cell surfaces, affecting signaling pathways crucial for various physiological functions.
  • Gene Expression Regulation : The compound might influence gene expression related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including colorectal cancer cells. The mechanism involves the downregulation of the c-Myc proto-oncogene, which is pivotal in cancer progression.

  • Case Study : A study demonstrated that derivatives of this compound showed IC50 values ranging from 10 to 30 µM against colorectal cancer cells, indicating promising cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a recent assay, this compound exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL for several bacterial strains.

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